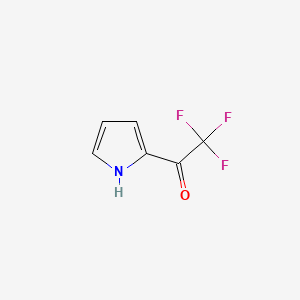

2-(Trifluoroacetyl)pyrrole

Description

Significance of Trifluoroacetylated Heterocycles in Modern Chemistry

The introduction of trifluoromethyl (CF₃) and related trifluoroacetyl (COCF₃) groups into heterocyclic structures is a powerful strategy in medicinal, agrochemical, and materials chemistry. clockss.orgrsc.org The incorporation of these fluorinated moieties can dramatically alter a molecule's physical, chemical, and biological properties. clockss.orgrsc.org Due to the high electronegativity of fluorine atoms, the CF₃ group enhances lipophilicity, which can improve a drug's ability to cross cell membranes. rsc.org It also often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the molecule's active duration in the body. rsc.org

Trifluoromethyl ketones, a class to which 2-(Trifluoroacetyl)pyrrole belongs, are particularly valuable. chemrxiv.org The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, making it a key reactive center for various chemical transformations and promoting strong binding interactions with biological targets. chemrxiv.org Consequently, trifluoroacetylated heterocycles serve as indispensable building blocks for synthesizing more complex fluorinated compounds, including medicinal agents and functional materials. chemrxiv.orgresearchgate.net The development of efficient methods for creating trifluoromethyl- and trifluoroacetyl-containing heterocycles is a major focus of contemporary synthetic chemistry research. rsc.orgresearchgate.net

Academic Relevance of the Pyrrole (B145914) Scaffold in Chemical Science

The pyrrole ring is one of the most fundamental five-membered nitrogen-containing heterocycles in organic chemistry. ub.edumdpi.com Its scaffold is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activity. rsc.orgbohrium.com The unique chemical structure of pyrrole underpins its diverse applications. ub.edu Perhaps the most iconic examples of pyrrole-containing natural products are the tetrapyrroles, such as heme (a key component of hemoglobin) and chlorophyll, which are essential to oxygen transport and photosynthesis, respectively. ub.edu

In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a rich source for drug discovery. researchgate.net Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The ability to readily functionalize the pyrrole ring at various positions allows chemists to systematically modify its structure to optimize therapeutic effects and explore structure-activity relationships. rsc.orgbohrium.com This versatility ensures that the pyrrole scaffold remains a central and dynamic area of study in academic and industrial research, continually leading to the development of new therapeutic agents and functional materials. ub.eduresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVVPYXSJKIFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180260 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-70-2 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoroacetyl Pyrrole and Derivatives

Direct Acylation Pathways and Mechanistic Insights

Direct acylation of pyrrole (B145914) with trifluoroacetic anhydride (B1165640) (TFAA) is a primary method for synthesizing 2-(trifluoroacetyl)pyrrole. conicet.gov.arsigmaaldrich.com This electrophilic substitution reaction is typically fast and can be performed without a Friedel–Crafts catalyst. conicet.gov.ar

Optimization of Reaction Conditions for Enhanced Yields

The direct trifluoroacetylation of pyrrole is a rapid reaction that can be carried out at room temperature. conicet.gov.arresearchgate.net However, careful control of reaction conditions is crucial to maximize the yield of the desired 2-substituted product and minimize the formation of byproducts. The reaction is often performed in a solvent like dichloromethane. conicet.gov.ar One of the challenges is the high volatility and hydrolytic instability of TFAA, which can lead to the formation of trifluoroacetic acid (TFA) in the presence of trace amounts of water. conicet.gov.ar

The choice of protecting groups on the pyrrole nitrogen can significantly influence the regioselectivity and yield of the acylation. For instance, N-alkoxycarbonyl protected pyrroles have been shown to undergo clean acylation at the 2-position. acs.org The use of a bulky protecting group like the trityl group can direct the acylation to the 3-position with high regioselectivity. rsc.org In some cases, photoredox catalysis has been employed to achieve trifluoromethylation on a kilogram scale with good yields. nih.govnih.gov

Table 1: Optimization of Reaction Conditions for Acylation of Pyrrole Derivatives

| Catalyst/Reagent | Protecting Group | Position of Acylation | Yield (%) | Reference |

| Trifluoroacetic anhydride (TFAA) | None | 2 | High | conicet.gov.arresearchgate.net |

| TFAA | N-alkoxycarbonyl | 2 | Good | acs.org |

| TFAA | Trityl | 3 | High | rsc.org |

| Ru(bpy)₃Cl₂ / Pyridine N-oxide / TFAA | Boc | - | 60-65 (assay) | nih.gov |

| Pd(PPh₃)₄ / Ag₂CO₃ | Acyl | C2-arylation | Moderate to Good | rsc.org |

Investigation of Side Reactions and Polymerization Pathways

A significant challenge in the direct acylation of pyrrole is the formation of a "dark tar," which consists of a mixture of known substances, the main product, and polymeric materials. conicet.gov.arconicet.gov.ar One identified side product is 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole). conicet.gov.ar This compound forms regardless of the TFAA concentration. conicet.gov.ar

The electron-rich nature of the pyrrole ring makes it susceptible to polymerization under the acidic conditions generated during acylation. conicet.gov.argoogle.com The mechanism of polymerization can be complex and is influenced by the reaction conditions. nih.gov In some instances, particularly with electron-rich substrates, Friedel-Crafts reactivity can lead to acylation at unintended positions. nih.gov For example, while N-benzoyl pyrroles react well, other heterocyclic rings like thiophene (B33073) and furan (B31954) can be more reactive under certain catalytic systems. rsc.org

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound and its derivatives, often offering better control over regioselectivity and access to a wider range of substituted products.

Cycloaddition Strategies Utilizing Trifluoroacetylated Precursors

Cycloaddition reactions are a powerful tool for constructing the pyrrole ring with a pre-installed trifluoroacetyl group. One such strategy involves the [3+2] cycloaddition of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with enamines, which affords 2-(trifluoroacetyl)pyrroles. acs.org Another approach utilizes a visible-light-mediated photocatalytic [3+2] annulation of N-aryl glycinates and 2-benzylidenemalononitrile to construct polysubstituted pyrroles. rsc.org Fused polycyclic pyrroles can also be synthesized through the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com These methods can offer high regioselectivity. beilstein-journals.org

Pyrrole Ring Formation with Subsequent Trifluoroacetylation

This strategy involves first constructing the pyrrole ring and then introducing the trifluoroacetyl group. The Paal-Knorr synthesis is a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine. beilstein-journals.org Subsequent trifluoroacetylation can then be performed. Another method involves the synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran, which can then be acylated. acs.org The synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes has been achieved by the low-temperature trifluoroacetylation of pyrrole-2-carbaldehyde acetals, followed by the removal of the acetal (B89532) protecting group. researchgate.net

Metal-Catalyzed Approaches for Regioselective Synthesis

Transition metal catalysis offers highly regioselective methods for the synthesis of trifluoroacetylated pyrroles. A silver-catalyzed cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides highly substituted 2-trifluoromethyl pyrroles. organic-chemistry.orgnih.gov This reaction is believed to proceed through the in situ generation of 2H-azirine intermediates. organic-chemistry.org Palladium catalysis has been used for the direct C2-arylation of N-acyl pyrroles with aryl halides. rsc.org Furthermore, a three-component cascade reaction involving 1,3-enynes, anilines, and a Togni-II reagent, promoted by Cu(II)/Rh(III), yields fully substituted trifluoromethyl pyrroles with high regioselectivity. acs.org

Table 2: Metal-Catalyzed Syntheses of Trifluoroacetylated Pyrroles

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Silver (Ag₂CO₃) | Cyclization | Vinyl azides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Highly substituted 2-trifluoromethyl pyrroles | organic-chemistry.orgnih.gov |

| Palladium (Pd(PPh₃)₄) | C2-arylation | N-acyl pyrroles, aryl halides | 2-Aryl-N-acyl pyrroles | rsc.org |

| Copper(II)/Rhodium(III) | Three-component cascade | 1,3-Enynes, anilines, Togni-II reagent | Fully substituted trifluoromethyl pyrroles | acs.org |

| Ruthenium | Three-component coupling | Secondary propargylic alcohols, 1,3-dicarbonyl compounds, amines | Substituted pyrroles | thieme-connect.de |

Synthetic Applications as a Building Block in Complex Molecule Construction

This compound serves as a key building block in the synthesis of a variety of complex molecular architectures due to the electron-withdrawing nature of the trifluoroacetyl group, which modulates the reactivity of the pyrrole nucleus. researchgate.net This modulation is essential for controlling the regioselectivity of subsequent reactions.

One notable application is in the construction of pyrrolizine-based triheterocycles. researchgate.net Through an organocatalytic asymmetric cascade aza-Michael–aldol reaction, this compound reacts with α-branched α,β-unsaturated aldehydes to form highly functionalized, trifluoromethyl-substituted products. researchgate.net This methodology yields products with three consecutive stereogenic centers, including two chiral quaternary centers, with high enantioselectivities (90–95% ee) and excellent diastereoselectivities (up to >20:1 dr). researchgate.net The resulting cascade products can be further diversified, for instance, through a chemoselective stepwise Suzuki cross-coupling reaction with different arylboronic acids to produce chiral pyrrolizine-based triheterocycles bearing two distinct aryl substituents. researchgate.net

The trifluoroacetyl group also facilitates the synthesis of the stenine (B102979) ring system, the core structure of the Stemona alkaloid, stenine. researchgate.net The synthesis commences from pyrrole and employs an asymmetric organocatalyzed cyclization, a Sonogashira coupling, a diastereoselective intramolecular propargylic Barbier reaction, cyclocarbonylation, and a diastereoselective alkene reduction. researchgate.net The presence of the α-trifluoroacetyl group is crucial for modulating the electron-rich character of the pyrrole ring, enabling controlled reactions. researchgate.net Significantly, this group can be removed under mild conditions once its role in guiding the synthesis is complete. researchgate.net

Furthermore, this compound is utilized in the synthesis of α-trifluoromethylated tertiary alcohols that incorporate a coumarin (B35378) moiety. mdpi.com These compounds are synthesized via a catalyst-free Friedel-Crafts reaction between 3-(trifluoroacetyl)coumarin (B2731086) and various pyrroles at ambient temperature, achieving high yields. mdpi.com This approach highlights the utility of this compound in creating complex heterocyclic systems with potential biological activities. mdpi.com

The versatility of this compound extends to its use in preparing 5-trifluoroacetylpyrrole-2-carbaldehydes. researchgate.net These are synthesized by first protecting the aldehyde group of pyrrole-2-carbaldehydes as an acetal, followed by low-temperature trifluoroacetylation with trifluoroacetic anhydride, and subsequent mild acid-catalyzed hydrolysis to remove the acetal protecting group. researchgate.net These resulting dicarbonyl compounds are valuable precursors for more complex structures, including polyfunctional stable organic radicals. researchgate.net

The following table summarizes key reactions where this compound is used as a building block:

| Reaction Type | Reactants | Product | Key Features |

| Organocatalytic Cascade Aza-Michael–Aldol | This compound, α-branched α,β-unsaturated aldehydes | Chiral pyrrolizine-based triheterocycles | High enantioselectivity (90–95% ee) and diastereoselectivity (>20:1 dr) researchgate.net |

| Stenine Ring System Synthesis | This compound derivative | Stenine skeleton | Modulation of pyrrole reactivity, removable activating group researchgate.net |

| Friedel-Crafts Reaction | 3-(Trifluoroacetyl)coumarin, Pyrroles | α-Trifluoromethylated tertiary alcohols with coumarin | Catalyst-free, mild conditions, high yields mdpi.com |

| Synthesis of Dicarbonyl Pyrroles | Pyrrole-2-carbaldehyde acetals, Trifluoroacetic anhydride | 5-Trifluoroacetylpyrrole-2-carbaldehydes | Acetal protection strategy for selective functionalization researchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of stereoselective methods for preparing chiral this compound derivatives has garnered significant attention. These methods primarily involve asymmetric catalysis and enantioselective reductions.

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral compounds from prochiral starting materials. In the context of this compound, organocatalysis has proven to be particularly effective.

An important example is the organocatalytic asymmetric cascade aza-Michael–aldol reaction between 2-(trifluoroacetyl)pyrroles and α-branched α,β-unsaturated aldehydes. researchgate.net This reaction, catalyzed by chiral organocatalysts, leads to the formation of chiral pyrrolizine-based triheterocycles with high levels of enantioselectivity (90–95% ee) and diastereoselectivity. researchgate.net The success of this reaction hinges on the ability of the catalyst to create a chiral environment that directs the stereochemical outcome of the carbon-carbon and carbon-nitrogen bond-forming steps.

Another approach involves the asymmetric intramolecular Friedel–Crafts type Michael reaction of α,β-unsaturated aldehydes with pyrrole, catalyzed by a spiropyrrolidine (SP)-type organocatalyst. researchgate.net This method allows for the construction of azepine and indolizine (B1195054) frameworks with high to excellent enantioselectivities (up to 98% ee). researchgate.net

The following table presents examples of asymmetric catalysis in the synthesis of chiral derivatives from this compound:

| Catalytic System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |

| Organocatalyst | Cascade Aza-Michael–Aldol | This compound, α-branched α,β-unsaturated aldehydes | Chiral pyrrolizine-based triheterocycles | 90–95% researchgate.net |

| Spiropyrrolidine (SP)-type organocatalyst | Intramolecular Friedel–Crafts type Michael | α,β-Unsaturated aldehyde with pyrrole | Azepine and indolizine frameworks | up to 98% researchgate.net |

The enantioselective reduction of the prochiral trifluoroacetyl group in this compound provides a direct route to chiral 1-(pyrrol-2-yl)-2,2,2-trifluoroethanols. These chiral alcohols are valuable synthetic intermediates.

One method involves the use of catecholborane in the presence of a chiral catalyst for the reduction of a 3-trifluoromethylcarbonyl pyrrole derivative. clockss.org This approach has been shown to produce the corresponding chiral alcohol with a high enantiomeric excess. clockss.org

Another strategy is the enantioselective hydrogenation of this compound using a 5 wt.% Pt/Al2O3 catalyst that has been chirally modified with synthetic chiral amines. sigmaaldrich.comsigmaaldrich.com This heterogeneous catalytic system allows for the production of the corresponding chiral alcohol. sigmaaldrich.comsigmaaldrich.com

Furthermore, commercially available ketoreductase enzymes have been employed for the chemo- and stereoselective reduction of prochiral methyl/trifluoromethyl diketones, yielding chiral fluorinated hydroxyketones with excellent enantiomeric excess (>98%). acs.org This biocatalytic approach demonstrates the ability of enzymes to differentiate between a methyl and a trifluoromethyl ketone within the same molecule. acs.org

The table below summarizes different methods for the enantioselective reduction of the trifluoroacetyl group:

| Reduction Method | Reagent/Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Reduction | Catecholborane with chiral catalyst | 3-Trifluoromethylcarbonyl pyrrole derivative | Chiral 1-(pyrrol-yl)-2,2,2-trifluoroethanol derivative | High clockss.org |

| Enantioselective Hydrogenation | 5 wt.% Pt/Al2O3 with chiral amines | This compound | Chiral 1-(pyrrol-2-yl)-2,2,2-trifluoroethanol | Not specified sigmaaldrich.comsigmaaldrich.com |

| Biocatalytic Reduction | Ketoreductase enzymes | Prochiral methyl/trifluoromethyl diketones | Chiral fluorinated hydroxyketones | >98% acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Processes Involving the Carbonyl Center

The carbonyl carbon of the trifluoroacetyl group is rendered highly electrophilic by the strong inductive effect of the adjacent trifluoromethyl (CF₃) group. This activation makes the carbonyl center a prime target for a wide range of nucleophilic attacks.

The enhanced electrophilicity of the carbonyl carbon in 2-(Trifluoroacetyl)pyrrole facilitates additions by various nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are expected to readily attack the carbonyl carbon to form tertiary alcohols after an aqueous workup. libretexts.orglibretexts.org The reaction proceeds via a polar addition mechanism, where the nucleophilic carbon of the organometallic species forms a new carbon-carbon bond with the carbonyl carbon. wikipedia.org

Similarly, the Wittig reaction, which converts ketones to alkenes, is a viable transformation for this substrate. libretexts.org The reaction with a phosphorus ylide (a Wittig reagent) would proceed through a characteristic oxaphosphetane intermediate to yield a 1,1-difluoro-1-(pyrrol-2-yl)alkene derivative. organic-chemistry.orgudel.edu The stability of the ylide influences the stereochemical outcome of the resulting alkene. organic-chemistry.org

A summary of potential nucleophilic additions is presented below.

| Nucleophile Type | Specific Reagent Example | Expected Product Type |

|---|---|---|

| Organolithium | Methyllithium (CH₃Li) | 2-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)-1H-pyrrole |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 2-(1,1,1-Trifluoro-2-hydroxy-2-phenylethyl)-1H-pyrrole |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1,1,1-Trifluoro-2-methylenepropan-2-yl)-1H-pyrrole |

| Hydride Reagent | Sodium Borohydride (B1222165) (NaBH₄) | 2-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyrrole |

The reduction of this compound can proceed via two distinct pathways: reduction of the carbonyl group or reduction of the pyrrole (B145914) ring.

Reduction of the ketone functionality to a secondary alcohol can be readily achieved using standard hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Enantioselective hydrogenation of this compound using chirally modified catalysts has also been investigated to produce the corresponding chiral alcohol.

A more complex reduction involves the partial reduction of the pyrrole ring itself, a reaction for which electron-deficient pyrroles are particularly suited. researchgate.net The Birch reduction, utilizing an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (like an alcohol), can reduce the aromatic ring to a 3-pyrroline. nrochemistry.combyjus.comdrpress.orgmasterorganicchemistry.com The mechanism involves the stepwise single-electron transfer from the metal to the π-system of the pyrrole, followed by protonation. nrochemistry.commasterorganicchemistry.com The electron-withdrawing trifluoroacetyl group facilitates this process by stabilizing the radical anion intermediate, controlling the regiochemistry of the reduction. researchgate.net This methodology provides access to highly functionalized pyrroline (B1223166) compounds.

Electrophilic Aromatic Substitution on the Pyrrole Ring

While the pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, the presence of the 2-trifluoroacetyl group profoundly alters this reactivity through its strong deactivating effects.

The trifluoroacetyl group is a powerful deactivating group due to the combination of the inductive electron withdrawal by the fluorine atoms and the resonance-withdrawing effect of the carbonyl group. This significantly reduces the electron density of the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophilic attack than unsubstituted pyrrole.

In terms of regioselectivity, electrophilic substitution on unsubstituted pyrrole occurs predominantly at the C2 or C5 positions. With the C2 position blocked by the trifluoroacetyl group, subsequent substitutions are directed to other positions on the ring. The deactivating substituent directs incoming electrophiles primarily to the C4 position (meta to the C2 position), as substitution at the C5 position would place the positive charge of the sigma complex intermediate adjacent to the electron-withdrawing group, which is energetically unfavorable. However, under certain conditions, substitution at the C5 position can still occur. For example, nitration of N-protected tryptophan derivatives, which contain a similar electron-deficient pyrrole system, can be directed to different positions based on the choice of solvent and reagents. nih.gov Vilsmeier-Haack type reactions, which are a form of electrophilic substitution, are also influenced by such deactivating groups. researchgate.netchemistrysteps.comnrochemistry.comorganic-chemistry.orgijpcbs.com

The concepts of remote control and neighboring group participation (NGP) describe interactions where a functional group that is not directly conjugated to the reaction center influences the reaction's outcome, often through space or by forming a cyclic intermediate. researchgate.netdalalinstitute.comwikipedia.orgchem-station.comlibretexts.org In the context of electrophilic aromatic substitution on this compound, there is limited specific research documenting significant remote control or participatory effects from the trifluoroacetyl group.

For neighboring group participation to occur during substitution on the ring, the trifluoroacetyl group would need to interact directly with the intermediate sigma complex. Given the geometry of the pyrrole ring and the C2 substituent, such an intramolecular interaction is sterically unlikely. The reactivity is primarily dominated by the powerful field and resonance effects of the substituent, which are transmitted through the π-system of the ring, rather than through-space interactions. Therefore, while these effects are important in other chemical systems, they are not considered a major factor in the electrophilic substitution reactions of this compound based on available literature.

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic N-H group and an electrophilic carbonyl center, alongside the reactive pyrrole ring, makes it a potential substrate for cyclization and annulation reactions to form fused heterocyclic systems.

While specific, documented examples of named reactions like the Pictet-Spengler or Paal-Knorr synthesis starting directly from this compound are not prevalent in the literature, its structure suggests potential pathways. The Pictet-Spengler reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.comnih.govnih.gov A modified version could potentially involve a reaction where the pyrrole ring acts as the nucleophilic "aryl" component, attacking an iminium ion formed from a separate reactant.

More plausibly, the Paal-Knorr synthesis, which classically forms pyrroles from 1,4-dicarbonyl compounds and amines, could be conceptually inverted. wikipedia.orgasianpubs.orgorganic-chemistry.orgrgmcet.edu.in this compound could potentially react with a 1,3-dielectrophile, where the pyrrole nitrogen acts as the initial nucleophile, followed by an intramolecular cyclization involving one of the ring carbons and the carbonyl group to form a fused system. Such annulation strategies would provide a route to novel pyrrole-fused heterocycles.

Intramolecular Ring Closures to Fused Heterocycles

This compound serves as a versatile precursor for the synthesis of fused heterocyclic systems, particularly pyrrolo[1,2-a]imidazoles and pyrrolo[1,2-a] cymitquimica.comnih.govdiazepines, which are of interest in medicinal chemistry. cymitquimica.comnih.govnih.gov

The synthesis of pyrrolo[1,2-a]imidazoles can be achieved through the condensation of this compound with appropriate reagents. nih.govrsc.org For instance, reaction with aminopyrrolines can lead to the formation of the pyrrolo[1,2-a]imidazole scaffold. Another approach involves the intramolecular cyclization of ketones derived from this compound. nih.gov

The formation of the pyrrolo[1,2-a] cymitquimica.comnih.govdiazepine (B8756704) skeleton can be accomplished through a multi-step synthesis starting from this compound. nih.govnih.govresearchgate.net This often involves the initial reaction of the trifluoroacetyl group, followed by cyclization to form the seven-membered diazepine ring fused to the pyrrole core. These reactions can proceed via acid-catalyzed recyclization of precursors derived from this compound. researchgate.net The general strategy involves the formation of both the diazepine and the fused pyrrole ring in a controlled manner.

A notable reaction involves the base-promoted transformation of related 2-trifluoroacetyl derivatives to form benzo[g]indole structures, which represents a unique mode of pyrrole ring closure. researchgate.net

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. bohrium.comrsc.org this compound can participate in MCRs to generate diverse heterocyclic structures. These reactions leverage the reactivity of both the pyrrole ring and the trifluoroacetyl group.

One example is the use of pyrrole derivatives in MCRs for the synthesis of substituted pyrroles and other fused systems. bohrium.comresearchgate.netorientjchem.org For instance, a three-component reaction involving a β-dicarbonyl compound, an arylglyoxal, and a nitrogen source can yield highly substituted pyrroles. While not directly detailing the use of this compound, these established MCRs for pyrrole synthesis provide a framework for its potential applications. researchgate.net The electron-withdrawing trifluoroacetyl group would activate the pyrrole ring towards certain nucleophilic additions that could initiate an MCR cascade.

The synthesis of pyrroloimidazole derivatives has been achieved through tricomponent reactions of ninhydrins, diamines, and activated acetylenic compounds, showcasing a green chemistry approach to these scaffolds. nih.gov Similarly, solid-phase multicomponent reactions have been developed for the synthesis of pyrrole derivatives, highlighting the versatility of MCRs in combinatorial chemistry. nih.gov

C-H Functionalization Strategies and Mechanistic Divergence

Direct C-H functionalization of pyrroles is a powerful tool for the synthesis of substituted derivatives, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netrsc.org The trifluoroacetyl group at the C2 position of the pyrrole ring directs C-H functionalization to other positions of the ring.

Recent studies have shown that N-acylpyrroles can undergo chemoselective reactions, such as an anionic Fries rearrangement or C-H functionalization of an external aromatic ring, depending on the choice of base. rsc.org While this work focuses on N-acylpyrroles, the principles can be extended to understand the reactivity of this compound. The strong electron-withdrawing nature of the trifluoroacetyl group deactivates the pyrrole ring towards electrophilic substitution but can activate it for nucleophilic attack or directed C-H activation.

Transition metal-catalyzed C-H functionalization has emerged as a key strategy. researchgate.net For instance, palladium-catalyzed C-H arylation of pyrroles can occur at the C5 position, directed by a removable group at the N1 position. The trifluoroacetyl group at C2 would influence the regioselectivity of such reactions, potentially directing functionalization to the C4 or C5 positions.

Influence of the Trifluoroacetyl Group on Overall Reactivity

The trifluoroacetyl group exerts a profound influence on the reactivity of the pyrrole ring. cymitquimica.com As a strong electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic aromatic substitution, which is the typical reaction pathway for unsubstituted pyrrole. mathnet.ru

This deactivation makes reactions like Friedel-Crafts acylation more challenging. However, the electron-withdrawing nature of the trifluoroacetyl group enhances the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. Furthermore, the carbonyl carbon of the trifluoroacetyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the transformations discussed, including the intramolecular ring closures and its participation in multicomponent reactions.

The trifluoroacetylation of pyrrole itself can lead to the formation of not only the expected this compound but also other products, indicating a complex reaction mechanism. A detailed study of this reaction revealed the formation of a stable tris(1H-pyrrol-2-yl) compound, highlighting the intricate reactivity pathways that can be accessed.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques used to investigate the vibrational modes of 2-(Trifluoroacetyl)pyrrole. surfacesciencewestern.com These complementary methods provide a molecular fingerprint by identifying the characteristic frequencies of its functional groups. surfacesciencewestern.com For this compound, key vibrational modes include the N-H stretch of the pyrrole (B145914) ring, the C=O stretch of the trifluoroacetyl group, C-F stretches, and various pyrrole ring stretching and bending vibrations. researchgate.netelsevierpure.com

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Free) | Pyrrole N-H | ~3400 - 3500 | FT-IR |

| N-H Stretch (H-Bonded) | Pyrrole N-H | ~3200 - 3300 | FT-IR |

| C=O Stretch | Acetyl C=O | ~1650 - 1680 | FT-IR, FT-Raman |

| Pyrrole Ring Stretch | C=C, C-N | ~1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | Trifluoromethyl CF₃ | ~1100 - 1300 | FT-IR |

To achieve an unambiguous assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. ethz.chnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are widely used to compute the optimized molecular geometry and harmonic vibrational frequencies of molecules like this compound. mdpi.com

The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. ethz.ch Furthermore, Potential Energy Distribution (PED) analysis is performed to determine the contribution of each internal coordinate to a specific normal mode, allowing for a precise and detailed assignment of every vibrational band in the FT-IR and FT-Raman spectra. nih.govmdpi.com

The molecular structure of this compound contains both a hydrogen bond donor (the pyrrole N-H group) and a strong hydrogen bond acceptor (the carbonyl C=O group). This configuration strongly promotes the formation of intermolecular hydrogen bonds, leading to self-aggregation, most commonly into centrosymmetric cyclic dimers. mdpi.com

This hydrogen bonding phenomenon is readily studied using FT-IR spectroscopy. nih.govrsc.org The formation of N-H···O=C bonds causes significant changes in the spectrum, most notably:

A red-shift (shift to lower frequency) of the N-H stretching band.

A broadening and intensification of the N-H stretching band.

A slight red-shift of the C=O stretching band.

By analyzing these spectral changes, particularly in concentration-dependent studies, researchers can characterize the thermodynamics and structure of the self-aggregated species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of each atom.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's structure. ipb.pt

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrrole ring and a broader, downfield signal for the N-H proton. chemicalbook.com The chemical shifts and coupling patterns of the ring protons are characteristic of a 2-substituted pyrrole. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the pyrrole ring and the two carbons of the trifluoroacetyl substituent (the carbonyl carbon and the trifluoromethyl carbon). The carbonyl carbon is expected to appear significantly downfield. researchgate.net

¹⁹F NMR: As fluorine has a 100% abundant ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique. The spectrum of this compound would show a single sharp signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this group is highly sensitive to its electronic environment. For a trifluoroacetyl group attached to a five-membered heteroaromatic ring like pyrrole, the chemical shift is expected in the range of -76 to -78 ppm relative to CFCl₃. dovepress.comresearchgate.net

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | H-3, H-4, H-5 | 6.0 - 7.5 | Distinct multiplets for each ring proton. |

| ¹H | N-H | > 8.0 | Typically a broad singlet, position is solvent-dependent. |

| ¹³C | C-2, C-3, C-4, C-5 | 110 - 140 | Four distinct signals for the pyrrole ring carbons. |

| ¹³C | C=O | 170 - 180 | Carbonyl carbon, significantly deshielded. |

| ¹³C | CF₃ | ~115 (quartet) | Signal is split into a quartet due to coupling with ¹⁹F. |

| ¹⁹F | CF₃ | -76 to -78 | Singlet, referenced to CFCl₃. |

Isotopic labeling is a sophisticated technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. wikipedia.org In this method, an atom in a reactant molecule is replaced with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). nih.gov The position of this isotopic label in the final products can then be determined using NMR or mass spectrometry, providing unambiguous evidence for proposed reaction mechanisms. mdpi.comnih.gov

While this technique is a powerful tool for mechanistic elucidation in organic chemistry, specific studies detailing its application to trace reaction pathways involving this compound are not prominently featured in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The chromophore in this compound consists of the pyrrole ring conjugated with the carbonyl group, which gives rise to characteristic absorption bands in the UV region. The primary electronic transitions expected for this molecule are:

π → π* transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. rsc.org

n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. rsc.org

Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is a standard method for predicting the electronic absorption spectra of molecules. rsc.org These calculations can determine the wavelength of maximum absorption (λmax), the oscillator strength (related to intensity), and the specific molecular orbitals involved in each electronic transition, which is crucial for the accurate assignment of the experimental UV-Vis spectrum. mdpi.comnih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity | Expected Wavelength Region |

| π → π | HOMO → LUMO | High | Shorter Wavelength UV |

| n → π | n(C=O) → LUMO | Low | Longer Wavelength UV |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C₆H₄F₃NO, the compound has a calculated molecular weight of approximately 163.10 g/mol . sigmaaldrich.comchemicalbook.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound under mass spectrometry conditions is dictated by the stability of the resulting fragments. The presence of the pyrrole ring and the strong electron-withdrawing trifluoroacetyl group influences the cleavage patterns. nih.gov Fragmentation pathways for 2-substituted pyrrole derivatives are significantly influenced by the nature of the side-chain substituent. nih.gov For this compound, key fragmentation would likely involve the C-C bond between the pyrrole ring and the carbonyl group.

Plausible Fragmentation Pathways:

Loss of CF₃: A primary fragmentation event could be the cleavage of the C-C bond within the trifluoroacetyl group, leading to the loss of a trifluoromethyl radical (•CF₃, mass = 69). This would result in a prominent fragment ion corresponding to the 2-pyrrolylcarbonyl cation at m/z 94.

Loss of the Trifluoroacetyl group: Cleavage of the bond connecting the entire trifluoroacetyl group to the pyrrole ring could occur, leading to a fragment corresponding to the pyrrole cation at m/z 67 and the trifluoroacetyl radical (•COCF₃, mass = 97).

Ring Fragmentation: The aromatic pyrrole ring itself can undergo fragmentation, although this typically requires higher energy. researchgate.net

These fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of the molecule. whitman.edu

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) | Significance |

|---|---|---|---|

| [C₆H₄F₃NO]⁺ | Molecular Ion | 163 | Confirms molecular weight |

| [C₅H₄NO]⁺ | [M - CF₃]⁺ | 94 | Indicates loss of the trifluoromethyl group |

X-ray Crystallography for Absolute Structural Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, thereby offering an absolute structural assignment.

While X-ray crystallography has been employed to study the structural features of related compounds, such as 5-trifluoroacetyl-thiazoles rsc.org and other pyrrole derivatives researchgate.netnih.govresearchgate.net, specific, publicly available crystallographic data for this compound was not identified in the surveyed literature. However, based on the known structures of similar molecules, several structural features can be predicted. The pyrrole ring is expected to be planar, a characteristic feature of this aromatic heterocycle. epa.gov The trifluoroacetyl group's conformation relative to the ring would be a key structural parameter, likely influenced by steric and electronic effects, as well as crystal packing forces. Crystallographic studies on analogous compounds confirm the significant influence of electron-withdrawing groups on the geometry of the heterocyclic ring. researchgate.net

Table 2: Expected Structural Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value/Feature | Basis of Prediction |

|---|---|---|

| Pyrrole Ring Geometry | Planar | Aromatic nature of the pyrrole ring epa.gov |

| C-C and C-N Bond Lengths | Consistent with aromatic heterocycles | General crystallographic data for pyrroles researchgate.net |

| Intermolecular Interactions | Potential for N-H···O hydrogen bonding | Presence of N-H donor and C=O acceptor groups |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com It can provide detailed information about the molecule's orientation and interaction with the surface. researchgate.net

There is no specific research available detailing SERS studies on this compound. However, the principles of SERS can be applied to predict how this molecule would behave. The pyrrole ring, the nitrogen lone pair, the carbonyl oxygen, and the trifluoromethyl group all offer potential sites for interaction with a metal surface. SERS could be used to investigate:

Adsorption Geometry: By analyzing the enhancement of specific vibrational modes, one could deduce the orientation of the molecule on the surface. For instance, strong enhancement of ring breathing modes would suggest a flat or tilted orientation of the pyrrole ring relative to the surface.

Interfacial Chemistry: SERS can detect changes in the molecule upon adsorption, such as charge transfer between the molecule and the metal substrate or surface-induced chemical reactions. The technique has been used to study other pyrrole derivatives for applications like biosensors. researchgate.net

Table 3: Potential SERS Application in this compound Research

| Research Question | SERS Approach | Expected Outcome |

|---|---|---|

| How does the molecule bind to a silver or gold surface? | Analysis of enhanced vibrational modes (e.g., C=O stretch, N-H bend, ring modes). | Determination of the primary interaction site (e.g., through the N-H group, C=O group, or π-system of the ring). |

| What is the orientation of the molecule at an interface? | Comparison of relative peak intensities in SERS vs. normal Raman spectra. | Information on whether the molecule adsorbs perpendicularly or parallel to the surface. |

Electron Paramagnetic Resonance (EPR) Techniques for Radical Intermediates and Coordination Structures

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as organic radicals or transition metal complexes. nih.govethz.ch It provides detailed information about the electronic structure and environment of these paramagnetic species. nih.gov

Direct EPR analysis of this compound is not possible as it is a diamagnetic molecule with no unpaired electrons. However, EPR would be an invaluable tool for studying radical intermediates that could be formed from this compound. For example:

Radical Anion/Cation Formation: If this compound were to undergo a one-electron reduction or oxidation, it would form a paramagnetic radical anion or cation. EPR spectroscopy could then be used to characterize this new species. The resulting spectrum's hyperfine coupling constants would reveal the distribution of the unpaired electron's spin density across the molecule, providing insight into its electronic structure.

Coordination Complexes: If this compound were used as a ligand to bind to a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), EPR could probe the coordination environment of the metal center. Changes in the metal's EPR signal upon coordination would provide information about the nature of the bonding and the geometry of the resulting complex.

While no EPR studies specifically on this compound radicals were found, research on radical formation in other pyrrole systems demonstrates the utility of this technique for studying reaction mechanisms and transient species. researchgate.net

Table 4: Hypothetical EPR Data for a Radical Intermediate of this compound

| Parameter | Information Provided | Relevance |

|---|---|---|

| g-factor | Characterizes the radical's electronic environment. | Helps in identifying the type of radical formed (e.g., carbon-centered vs. nitrogen-centered). |

| Hyperfine Coupling (to ¹⁴N, ¹H, ¹⁹F) | Describes the interaction of the unpaired electron with magnetic nuclei. | Maps the spin density distribution, revealing which atoms bear the unpaired electron. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the behavior of electrons and predict a range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For 2-(acyl)pyrroles, including the trifluoroacetyl derivative, DFT calculations are crucial for understanding conformational preferences. The molecule predominantly exists in two planar conformations: syn and anti, defined by the orientation of the carbonyl group relative to the pyrrole (B145914) nitrogen.

Theoretical studies on related 2-acylpyrroles, often using the B3LYP functional with a 6-311++G(d,p) basis set, have shown that the syn-conformer is generally more stable. This preference is attributed to the formation of stabilizing intermolecular hydrogen-bonded cyclic dimers. The introduction of the highly electronegative trifluoromethyl (CF3) group in 2-(Trifluoroacetyl)pyrrole influences the electron distribution within the molecule. The electron-withdrawing nature of the trifluoroacetyl group modifies the charge density on the pyrrole ring, affecting its aromaticity and the bond lengths compared to unsubstituted pyrrole. nih.gov DFT calculations can precisely quantify these changes.

Table 1: Representative Optimized Geometrical Parameters for 2-Acylpyrroles (Calculated via DFT)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.37 - 1.39 | |

| C2-C6 (to Carbonyl C) | 1.45 - 1.48 | |

| C6=O7 | 1.21 - 1.23 | |

| N1-C2-C6 | 125 - 128 | |

| C2-C6=O7 | 120 - 123 |

Note: Data are representative values for 2-acylpyrroles based on computational studies. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that helps in predicting a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. chemrxiv.orgnih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrrole, the HOMO is primarily localized on the ring carbons, particularly the C2 and C5 positions, making them susceptible to electrophilic attack. ic.ac.ukresearchgate.net The strongly electron-withdrawing trifluoroacetyl group at the C2 position is expected to lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy enhances the electrophilicity of the molecule, particularly at the carbonyl carbon. The HOMO-LUMO gap can be precisely calculated using DFT, providing quantitative insights into the molecule's reactivity profile. chemrxiv.orgchemrxiv.org

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyrrole

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are example values to illustrate the concept. Actual values for this compound would be determined by specific quantum chemical calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. researchgate.netfrontiersin.org Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict ¹H, ¹³C, and, importantly for this molecule, ¹⁹F NMR chemical shifts. researchgate.netnih.gov Predicting ¹⁹F chemical shifts is particularly valuable due to their high sensitivity to the local electronic environment. nih.gov Computational protocols can achieve high accuracy, often within a few ppm of experimental values, helping to assign complex spectra. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net This analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretch, C-F stretches, and N-H vibrations of the pyrrole ring, providing a detailed fingerprint of the molecule's structure. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -70.5 | -69.8 |

| ¹³C NMR (Carbonyl C, ppm) | 175.2 | 174.1 |

| Vibrational Frequency (C=O stretch, cm⁻¹) | 1685 (scaled) | 1670 |

Note: The values presented are hypothetical examples illustrating the predictive power of computational methods.

Molecular Interactions and Binding Affinity Predictions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. urfu.ru This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov Pyrrole-based structures are common motifs in bioactive compounds that target a wide range of proteins. nih.govnih.gov

In a typical docking study, this compound would be placed into the active site of a target protein. The algorithm then samples numerous conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds between the pyrrole N-H or the carbonyl oxygen and protein residues, as well as hydrophobic interactions involving the pyrrole ring and the trifluoromethyl group. nih.gov This information is vital for structure-activity relationship (SAR) studies and for optimizing ligand binding.

Table 4: Hypothetical Molecular Docking Results for this compound

| Parameter | Value/Description |

|---|---|

| Target Protein | Kinase XYZ |

| Binding Energy (kcal/mol) | -7.2 |

| Key Interacting Residues | Lys76, Leu120, Asp184 |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic contact with Leu120 |

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. rsc.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-protein complexes. researchgate.net

For this compound, an MD simulation could be used to study the conformational flexibility of the molecule in solution, particularly the rotation around the bond connecting the pyrrole ring to the trifluoroacetyl group. scispace.com When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. rsc.org By analyzing the trajectory of the simulation, one can calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the ligand in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Reaction Mechanism Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound and its precursors. Through the application of quantum chemical methods, researchers can map out the energetic pathways of reactions, characterize transient intermediates, and understand the factors governing product formation.

Transition State Characterization and Energy Landscapes

The trifluoroacetylation of pyrrole, a key reaction leading to the formation of this compound, has been investigated using Density Functional Theory (DFT) calculations to shed light on its mechanism. This electrophilic substitution reaction is catalyzed by trifluoroacetic acid (TFA), which is often present from the hydrolysis of the trifluoroacetic anhydride (B1165640) (TFAA) reagent.

The reaction mechanism involves several key steps, including the formation of a potent electrophile and its subsequent attack by the pyrrole ring. Computational studies have focused on characterizing the transition states (TS) and intermediates along the reaction coordinate to construct a detailed energy landscape. For instance, in a related step involving the reaction of an intermediate cation with another pyrrole molecule, the activation energy was calculated to be 7.1 kcal/mol. The subsequent deprotonation step to form the final product is highly exothermic by -188 kcal/mol, a value that reflects the neutralization and the gain in resonance energy of the system. These theoretical calculations help to explain the reaction kinetics, which have been observed to be third-order.

Table 1: Calculated Energetics for a Key Step in Pyrrole Acylation

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reaction Energy | +0.48 | The reaction of the intermediate cation with pyrrole is slightly endothermic, attributed to the loss of resonance in the attacking pyrrole molecule. |

| Activation Energy | 7.1 | The energy barrier for the reaction between the intermediate cation and a pyrrole molecule. |

| Exothermicity of Deprotonation | -188 | The energy released during the final deprotonation step, indicating a strong thermodynamic driving force for product formation. |

This interactive table summarizes key energetic parameters calculated for steps related to the acylation of pyrrole, as detailed in the cited research.

Solvation Effects and Reaction Pathways

Solvation plays a critical role in the reaction pathways of pyrrole trifluoroacetylation. The reaction is typically carried out in solvents like dichloromethane. Computational and experimental evidence indicates that the solvent is not merely an inert medium but actively influences the reaction. Polar and hydrogen-bonding solvents can significantly affect reaction dynamics by stabilizing charged intermediates and transition states, which can lead to a decrease in the activation energy compared to the gas phase. mdpi.com

In the trifluoroacetylation of pyrrole, trifluoroacetic acid (TFA), which is formed during the reaction, not only acts as a catalyst but also influences the solvation environment. DFT calculations have shown that intermediates can form aggregates with TFA molecules, stabilized by multiple hydrogen bonds. These specific solvent-reactant interactions are crucial for understanding the reaction's progression and kinetics. The presence and concentration of TFA can alter the operative mechanism and the distribution of products. The way a substrate is solvated can dictate reactivity; for example, studies on similar compounds have shown that different solvation modes (nucleophilic vs. electrophilic) can lead to varied outcomes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeness Predictions

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and the prediction of drug-like properties, are essential in modern medicinal chemistry for the rational design of new therapeutic agents. nih.gov These computational tools are applied to pyrrole-based compounds to predict their biological activities and assess their potential as drug candidates.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

ADME properties determine the bioavailability and pharmacokinetic profile of a potential drug. In silico ADME predictions for various pyrrole derivatives have been performed using computational tools like SwissADME. mdpi.comijcrt.orgnih.gov These studies evaluate key physicochemical and pharmacokinetic parameters to assess a compound's drug-likeness.

Key findings from these studies on various pyrrole derivatives indicate that many exhibit favorable ADME profiles. For example, analyses of certain pyrrole analogues show high predicted gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). ijcrt.org However, adherence to empirical rules like Lipinski's Rule of Five is not always guaranteed; some promising pyrrole-based compounds have been found to have violations in one or more parameters, such as a high molecular weight or lipophilicity (MLogP). mdpi.comnih.gov Despite this, they may possess other desirable features, such as good oral absorption rates. mdpi.com The prediction of metabolites is another crucial aspect of these studies, helping to foresee the biotransformation of the parent compound. mdpi.com

Table 2: Predicted ADME/Drug-Likeness Properties for a Representative Pyrrole-Based Compound

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Lipinski's Rule of Five | Not Obeyed (3 violations) | Indicates potential issues with oral bioavailability, though not a disqualifying factor. mdpi.com |

| GI Absorption | High (62% theoretical) | Suggests good absorption from the gastrointestinal tract. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes (Optimal interval) | The compound is predicted to cross the BBB, relevant for CNS-targeting drugs. mdpi.com |

| Bioavailability Score | Good | An overall score indicating the potential for the compound to have adequate bioavailability. ijcrt.org |

This interactive table presents a sample of in silico ADME and drug-likeness predictions for a novel pyrrole-based Schiff base, based on data from cited literature. mdpi.comijcrt.org

Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to simulate the absorption, distribution, metabolism, and excretion of a drug within the body. nih.govnih.gov By integrating physiological data with the compound's specific physicochemical properties, PBPK models can predict its concentration-time profile in various tissues and organs. nih.gov

While specific PBPK models for this compound are not extensively detailed in the available literature, models for structurally related compounds provide valuable insights. For instance, a PBPK model was developed for 2,2-dichloro-1,1,1-trifluoroethane, which is also metabolized to trifluoroacetic acid (TFA). nih.gov This model successfully simulated the blood concentrations of both the parent compound and its TFA metabolite. nih.gov A key feature of this model was the inclusion of a term for substrate inhibition of metabolic enzymes, which was necessary to accurately replicate the experimental data, particularly the rebound in TFA blood concentrations after exposure ceased. nih.gov Such models are invaluable for understanding dose-dependent metabolism and for extrapolating pharmacokinetic behavior across different species, including humans. nih.govnih.gov

Advanced Derivatization and Functionalization Strategies

Modification of the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in 2-(trifluoroacetyl)pyrrole is a key site for functionalization. The presence of the adjacent electron-withdrawing trifluoroacetyl group increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

N-Alkylation and N-Arylation:

The pyrrole nitrogen can be readily alkylated or arylated under various conditions. N-alkylation is often achieved by treating the deprotonated pyrrole with alkyl halides. For instance, the N-ethyl derivative of a protected form of this compound has been synthesized, demonstrating the feasibility of this modification. researchgate.net General methods for the N-alkylation of pyrroles often employ a base such as potassium hydroxide (B78521) in an ionic liquid or other polar aprotic solvents like DMF to facilitate the reaction with alkyl halides. organic-chemistry.orgmdpi.com

N-arylation introduces aromatic systems onto the pyrrole nitrogen, significantly expanding the molecular complexity. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this transformation. organic-chemistry.orgresearchgate.net For example, ligand-free, copper-catalyzed N-arylation of pyrrole with aryl iodides provides an efficient route to N-aryl pyrroles. researchgate.net These methods are generally tolerant of various functional groups, making them applicable to substrates like this compound. organic-chemistry.org

The choice of reaction conditions, particularly the base, can be crucial. Studies on N-acylpyrroles have shown that the selection of a base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) versus potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can chemoselectively direct reactions towards different pathways, such as anionic Fries rearrangements instead of functionalization at other positions. nsf.gov

| Reaction Type | Reagents/Catalyst | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, K2CO3 | DMF | 4-bromo-NH-1,2,3-triazoles | organic-chemistry.org |

| N-Alkylation | Alkyl Halide, KOH | Ionic Liquid | Phthalimide, Indole | organic-chemistry.org |

| N-Arylation | Aryl Iodide, CuI (ligand-free) | - | Pyrrole | researchgate.net |

| N-Arylation | Aryl Halide, CuI, Diamine Ligand | - | Pyrroles, Pyrazoles, Imidazoles | organic-chemistry.org |

Substitutions at the Carbonyl Group

The carbonyl group of this compound is a highly reactive center for nucleophilic attack, a characteristic that is enhanced by the strong inductive effect of the adjacent trifluoromethyl (CF3) group. askthenerd.com This enhanced electrophilicity allows for a range of transformations that are fundamental to creating structural diversity.

Reduction to Alcohols:

One of the most common transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride. wikipedia.org Of particular interest is the enantioselective reduction to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. wikipedia.orgnih.gov The enantioselective hydrogenation of this compound to form the corresponding chiral alcohol has been investigated using chirally modified platinum catalysts. sigmaaldrich.com Furthermore, studies on other aromatic trifluoromethyl ketones have shown that oxazaborolidine catalysts, generated in situ, can effectively catalyze enantioselective reduction, with additives like BF3 enhancing enantioselectivity. mdpi.com

Olefinations:

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with the ketone to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgudel.edu The reactivity of the ylide determines the stereochemistry of the resulting alkene. organic-chemistry.org While stabilized ylides tend to produce (E)-alkenes, non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org Given the electrophilic nature of the carbonyl carbon in this compound, it is expected to react efficiently with a variety of Wittig reagents, enabling the synthesis of diverse vinyl-pyrrole derivatives.

| Transformation | General Reaction | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective Reduction | Ketone → Chiral Alcohol | Chirally modified Pt/Al2O3 catalyst, H2 | 1-(Pyrrol-2-yl)-2,2,2-trifluoroethanol | sigmaaldrich.com |

| Enantioselective Reduction | Ketone → Chiral Alcohol | Oxazaborolidine catalyst, BH3-THF, BF3 | Chiral trifluoromethylated alcohols | mdpi.com |

| Wittig Olefination | Ketone → Alkene | Triphenyl phosphonium ylide (Ph3P=CHR) | 2-(1-(Trifluoromethyl)alkenyl)pyrrole | organic-chemistry.orgwikipedia.org |

Introduction of Complex Molecular Scaffolds

This compound serves as a valuable precursor for the construction of more elaborate molecular architectures, including various heterocyclic systems. researchgate.net The pyrrole ring itself is a privileged scaffold in numerous natural products and bioactive molecules. nih.govbiolmolchem.combiolmolchem.com The trifluoroacetyl group not only activates the molecule for certain reactions but also introduces a trifluoromethyl moiety, which is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. tandfonline.com

Cycloaddition Reactions:

The pyrrole ring, especially when substituted with an electron-withdrawing group on the nitrogen, can act as a diene in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org More commonly, the trifluoroacetyl group can influence the reactivity of the pyrrole system in various cycloadditions. For instance, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates undergo cycloaddition with enamines to afford 2-trifluoroacetylpyrroles, showcasing a synthetic route where the core scaffold is assembled. acs.org The trifluoroacetyl group's impact on the electronic properties of reactants in Diels-Alder and 1,3-dipolar cycloadditions has been computationally studied, providing a guide for designing synthetic strategies. nih.gov These reactions are crucial for building complex polycyclic structures from relatively simple starting materials.

Building Block for Heterocycles:

Trifluoroacetylated compounds are recognized as important building blocks for a wide range of fluorinated heterocycles. researchgate.net For example, trifluoromethyl-α,β-ynones, which share reactivity patterns with trifluoroacetyl systems, are used to synthesize substituted pyridines, pyrazoles, isoxazoles, and pyrimidines. researchgate.net The reactivity of the carbonyl group and the adjacent pyrrole ring in this compound can be harnessed in condensation and cyclization reactions with various dinucleophiles to construct fused or linked heterocyclic systems. The pyrrole scaffold provides a foundation for creating turn mimics in peptidomimetic structures, highlighting its utility in designing complex, biologically relevant molecules. nih.gov

| Compound Name |

|---|

| This compound |

| Lithium bis(trimethylsilyl)amide |

| Potassium bis(trimethylsilyl)amide |

| Sodium borohydride |

| Lithium aluminium hydride |

| 1-(Pyrrol-2-yl)-2,2,2-trifluoroethanol |

| Triphenylphosphine oxide |

| 4-trifluoroacetyl-1,3-oxazolium-5-olate |

Applications in Advanced Scientific Disciplines

Medicinal Chemistry and Drug Discovery

The trifluoroacetyl group, a prominent feature of 2-(trifluoroacetyl)pyrrole, is a key pharmacophore that imparts desirable physicochemical properties to drug candidates. This moiety can significantly influence a molecule's interaction with biological systems, making it a valuable component in the design and synthesis of new drugs.

Design and Synthesis of Bioactive Analogues

This compound is a versatile precursor in the synthesis of a wide range of bioactive analogues. chemrxiv.org Its reactive nature allows for modifications at various positions of the pyrrole (B145914) ring, leading to the generation of libraries of compounds with diverse pharmacological activities. nih.gov For instance, it has been utilized as a starting material in the synthesis of novel histone deacetylase (HDAC) inhibitors, a class of compounds with significant potential in cancer therapy. mdpi.com The synthesis often involves a multi-step process, beginning with the reaction of this compound with other reagents to build more complex molecular architectures. chemrxiv.orgmdpi.com The pyrrole scaffold itself is a common motif in many natural products and approved drugs, and its combination with the trifluoroacetyl group offers a strategic advantage in developing new therapeutic agents. scilit.comnih.govresearchgate.netnih.govmdpi.com

| Starting Material | Synthetic Strategy | Resulting Bioactive Analogue | Therapeutic Area |

| This compound | Multi-step synthesis involving coupling reactions | Novel Histone Deacetylase (HDAC) Inhibitors | Oncology |

| Pyrrole-2-carbaldehyde acetals | Low-temperature trifluoroacetylation followed by deprotection | 5-Trifluoroacetylpyrrole-2-carbaldehydes | Intermediate for various bioactive compounds |

Modulators of Enzyme and Receptor Activity and Mechanism of Action

Derivatives of this compound have been investigated as modulators of various enzymes and receptors, playing a crucial role in understanding and treating numerous diseases. The trifluoroacetyl group can act as a key binding element, interacting with the active sites of enzymes or the binding pockets of receptors.

For example, pyrrole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. nih.gov The trifluoromethyl group can enhance the inhibitory potency and selectivity of these compounds. Similarly, pyrrole-containing compounds have been explored as inhibitors of other enzymes such as lymphocyte-specific kinase (Lck) and tyrosinase, highlighting the broad applicability of this scaffold in enzyme modulation. mdpi.comnih.gov

In the context of receptor activity, pyrrole-based structures can be tailored to interact with specific receptors. While direct studies on this compound as a receptor modulator are emerging, the general principles of pyrrole chemistry suggest its potential in designing ligands for various receptor families. The mechanism of action often involves the formation of hydrogen bonds or other non-covalent interactions between the trifluoroacetyl group and amino acid residues within the target protein.

| Enzyme/Receptor Target | Class of Compound | Mechanism of Action |

| Cyclooxygenase (COX) | Pyrrole derivatives | Inhibition of enzyme activity |

| Lymphocyte-specific kinase (Lck) | Pyrrole derivatives | Inhibition of kinase activity |

| Tyrosinase | 2-Cyanopyrrole derivatives | Reversible, mixed-type inhibition |

Exploration of Anticancer Activities and Molecular Mechanisms

The pyrrole scaffold is a recurring structural motif in a number of anticancer drugs. scilit.comnih.gov The incorporation of a trifluoroacetyl group into this scaffold can lead to compounds with enhanced cytotoxic activity against various cancer cell lines. Research has shown that pyrrole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. mdpi.com

| Cancer Cell Line | Type of Pyrrole Derivative | Observed Effect |

| Various malignant cells | Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Induction of apoptosis, inhibition of EGFR and VEGFR |